molecular formula C11H14ClFO B8000286 2-(4-Chloro-3-fluorophenyl)-3-methylbutan-2-ol

2-(4-Chloro-3-fluorophenyl)-3-methylbutan-2-ol

Cat. No.: B8000286
M. Wt: 216.68 g/mol
InChI Key: CPMGMDSYWDWVAG-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-fluorophenyl)-3-methylbutan-2-ol is an organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, along with a tertiary alcohol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-fluorophenyl)-3-methylbutan-2-ol typically involves the reaction of 4-chloro-3-fluorobenzaldehyde with a suitable Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis. The reaction conditions generally include anhydrous solvents and low temperatures to ensure the stability of the Grignard reagent and to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-fluorophenyl)-3-methylbutan-2-ol undergoes various chemical reactions, including:

    Oxidation: The tertiary alcohol group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

    Oxidation: Formation of 2-(4-Chloro-3-fluorophenyl)-3-methylbutan-2-one.

    Reduction: Formation of 2-(4-Chloro-3-fluorophenyl)-3-methylbutane.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chloro-3-fluorophenyl)-3-methylbutan-2-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-fluorophenyl)-3-methylbutan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the chloro and fluoro substituents can enhance the compound’s binding affinity and selectivity towards these targets. The tertiary alcohol group may also play a role in the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-fluorophenylboronic acid
  • 4-Chloro-3-fluorophenylmethanamine
  • 4-Fluoro-3-chlorophenylboronic acid

Uniqueness

2-(4-Chloro-3-fluorophenyl)-3-methylbutan-2-ol is unique due to the combination of its chloro and fluoro substituents on the phenyl ring and the presence of a tertiary alcohol group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-(4-chloro-3-fluorophenyl)-3-methylbutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClFO/c1-7(2)11(3,14)8-4-5-9(12)10(13)6-8/h4-7,14H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPMGMDSYWDWVAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C1=CC(=C(C=C1)Cl)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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